1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2/c1-17-21-15-26-31(20-9-5-6-18(25)14-20)23(21)24(33)30(27-17)16-22(32)29-12-10-28(11-13-29)19-7-3-2-4-8-19/h2-9,14-15H,10-13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWOLSNVITVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and other choline esters that function as neurotransmitters.
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic neurotransmission pathway. This can have downstream effects on various physiological processes, including muscle function, memory, and cognition.
Pharmacokinetics
The study suggests that the compound has appropriate properties in terms of adme and toxicity, indicating that it could be a potential drug candidate.
Result of Action
The inhibition of AChE and BChE by the compound can lead to enhanced cholinergic transmission. This can potentially have therapeutic effects in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs, the physiological state of the individual, and genetic factors.
: source
Biological Activity
The compound 1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyridazine core with substituents that enhance its biological activity. The presence of the 3-chlorophenyl and 4-phenylpiperazin-1-yl groups are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, it has been screened against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 | Induction of autophagy without apoptosis |
| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| NCI-H460 (Lung) | 0.16 | Cell cycle arrest and apoptosis induction |
| HeLa (Cervical) | 7.01 | Topoisomerase-IIa inhibition |
These results indicate that the compound may act through multiple pathways, including cell cycle regulation and apoptosis induction, making it a promising candidate for further development in cancer therapy .
The mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : The compound has shown to inhibit specific kinases such as Aurora-A, which is crucial for mitotic progression.
- Autophagy Induction : It promotes autophagy in cancer cells, a process that can lead to cell death under certain conditions.
- Topoisomerase Inhibition : By inhibiting topoisomerase IIa, the compound interferes with DNA replication and repair processes in cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study by Xia et al. demonstrated that derivatives of pyrazole similar to this compound showed significant apoptosis in tumor cells with an IC50 value of approximately 49.85 µM .
- Fan et al. reported that specific derivatives led to autophagy in A549 cells without triggering apoptosis, suggesting a nuanced role in cancer therapy .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to 1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, derivatives have been demonstrated to possess lower ulcerogenic effects while maintaining COX-II selectivity, indicating their potential as safer anti-inflammatory agents .
Anticancer Activity
The pyrazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds with similar structures can effectively inhibit various cancer cell lines. For example, certain derivatives exhibit IC50 values in the nanomolar range against colorectal and breast cancer cell lines . The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival, such as Aurora-A kinase .
Neuropharmacological Effects
The phenylpiperazine group is known for its neuroactive properties. Compounds containing this moiety have been investigated for their potential in treating neurological disorders such as depression and anxiety. The interaction of these compounds with serotonin receptors suggests a role in modulating neurotransmission .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous pyrazolo-pyridazinone derivatives.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Diversity :
- The target compound ’s piperazine-ethyl side chain distinguishes it from derivatives with simpler aryl or ester substituents (e.g., ). Piperazine enhances solubility and binding to serotonin/dopamine receptors, whereas triazole () or nitro groups () may prioritize hydrogen bonding or electron-deficient interactions.
- Chlorophenyl vs. Methoxyphenyl: The 3-chlorophenyl group in the target compound offers stronger electron-withdrawing effects compared to the 4-methoxyphenyl in , influencing both reactivity and target affinity .
Synthetic Pathways: The target compound requires sequential functionalization of the pyridazinone core, whereas derivatives like employ one-pot cyclization. Extended reaction times (24–48 hours) for the target compound contrast with faster diazonium coupling in .
Biological Relevance :
- Piperazine-containing derivatives (target compound) are prioritized in CNS drug discovery due to their blood-brain barrier permeability, unlike nitro- or triazole-substituted analogs (), which are explored for antimicrobial or antiviral uses .
Physicochemical Properties :
- The piperazine moiety in the target compound likely improves aqueous solubility compared to the nitro-phenyl group in , which may reduce bioavailability. However, the triazole in could enhance metabolic stability via resonance effects .
Research Findings and Implications
- Receptor Binding: Molecular docking studies suggest the target compound’s piperazine group forms salt bridges with glutamate residues in 5-HT2A receptors, a feature absent in non-piperazine analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s melting point (~220°C) exceeds that of ester-containing derivatives (e.g., 180°C for ), attributed to stronger intermolecular hydrogen bonding .
- SAR Insights : Replacement of the 3-chlorophenyl with 4-chlorophenyl (as in ) reduces activity against kinase targets by 40%, highlighting the importance of substitution patterns .
Preparation Methods
Cyclocondensation Using 5-Aminopyrazoles
Microwave-assisted cyclocondensation between 5-aminopyrazoles and bis-electrophilic reagents offers a rapid route to functionalized pyrazolo[3,4-b]pyridines, as demonstrated by Charris-Molina et al.. Adapting this method, 5-amino-1-(3-chlorophenyl)-4-methylpyrazole can react with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione under microwave irradiation (150°C, 30–50 min) to yield the pyridazinone core. This method achieves regioselectivity and introduces acetyl groups at position 6, critical for subsequent functionalization.
Hydrolysis of Chloropyridazines
An alternative route involves hydrolyzing 3,6-dichloropyridazine derivatives. Boissier et al. synthesized 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine by reacting 3,6-dichloropyridazine with 1-(2-pyridyl)piperazine in refluxing ethanol. Similarly, treating 3,6-dichloro-1H-pyrazolo[3,4-d]pyridazine with aqueous acetic acid under reflux hydrolyzes the chlorides to form the pyridazinone ring. This method favors introducing substituents at positions 3 and 6 before hydrolysis.
Methylation at Position 4
Position 4 is methylated via alkylation or Ullmann-type coupling .
Alkylation with Methyl Iodide
Treating the deprotonated pyridazinone (using NaH in THF) with methyl iodide at 0°C–25°C introduces the methyl group. This method, adapted from pyridazinone alkylation in Source, achieves >80% yield when steric hindrance is minimal.
Palladium-Catalyzed Coupling
For more challenging substrates, Suzuki-Miyaura coupling with methylboronic acid using Pd(PPh₃)₄ as a catalyst in toluene/ethanol (3:1) at 80°C provides regioselective methylation. However, this method is less common due to the simplicity of direct alkylation.
Functionalization at Position 6: Ethyl-4-phenylpiperazin-1-yl Ketone Side Chain
The 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) substituent requires sequential ketone formation and piperazine coupling .
Bromoethyl Ketone Intermediate
- Introduction of Bromoethyl Group : Reacting the pyridazinone core with 1,2-dibromoethane in acetone with K₂CO₃ yields 6-(2-bromoethyl)pyridazinone.
- Oxidation to Ketone : Treating the bromoethyl intermediate with Jones reagent (CrO₃/H₂SO₄) oxidizes the terminal carbon to a ketone, forming 6-(2-oxoethyl)pyridazinone.
Coupling with 4-Phenylpiperazine
The ketone undergoes reductive amination with 4-phenylpiperazine in methanol under H₂ (1 atm) using Pd/C as a catalyst. This step, analogous to the hydrogenation in Source, achieves quantitative conversion by maintaining the reaction for 68 hours with periodic catalyst replenishment.
Optimization and Mechanistic Insights
Regioselectivity in Cyclocondensation
Microwave irradiation enhances regioselectivity by promoting rapid equilibration of intermediates. Charris-Molina et al. isolated cyclization intermediates, confirming a Michael addition-initiated mechanism followed by cyclodehydration.
Solvent Effects on Piperazine Coupling
Ethanol and THF are optimal for NAS reactions involving piperazines, as polar aprotic solvents (e.g., DMF) may lead to over-alkylation.
Catalytic Hydrogenation Challenges
Palladium-catalyzed hydrogenation of the bromoethyl intermediate requires careful control to prevent over-reduction of the pyridazinone ring. Source highlights the necessity of periodic catalyst addition to maintain activity over extended reaction times.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this pyrazolo-pyridazinone derivative, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis involves multi-step reactions, including cyclization, alkylation, and coupling steps. For example, the pyridazinone core is typically synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by alkylation at the N6 position using 2-chloroethyl intermediates. Critical conditions include anhydrous solvents (e.g., DMF or dichloromethane), controlled temperatures (0–60°C), and catalysts like triethylamine for deprotonation . Purity is monitored via HPLC, and intermediates are characterized using -/-NMR to confirm regioselectivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies proton environments (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm). -NMR resolves carbonyl (C=O, ~170 ppm) and heterocyclic carbons. HPLC with UV detection (λ = 254 nm) ensures >95% purity, and X-ray crystallography (using SHELX programs) validates stereochemistry and crystal packing .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or phosphatase targets due to the piperazine moiety’s affinity for ATP-binding pockets). Cell-based viability assays (MTT or CellTiter-Glo) assess cytotoxicity. Dose-response curves (IC) and selectivity indices against related enzymes/off-targets are prioritized .
Advanced Research Questions
Q. How can synthetic yields be optimized for the critical alkylation step involving the 2-oxoethyl-piperazine moiety?
- Answer : Statistical experimental design (DoE) identifies optimal parameters. For example, varying equivalents of piperazine derivatives (1.2–2.0 eq.), reaction time (12–24 h), and solvent polarity (DMF vs. THF) can maximize yields. LC-MS monitors side products (e.g., over-alkylation). Catalytic additives like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve nucleophilic substitution efficiency .
Q. How should crystallographic data (e.g., from SHELXL) be interpreted to resolve discrepancies between predicted and observed bond angles in the pyridazinone ring?
- Answer : SHELXL refinement outputs (e.g., .res files) provide anisotropic displacement parameters (ADPs) to assess thermal motion. Discrepancies in bond angles (e.g., C-N-C in pyridazinone) may arise from torsional strain or crystal packing. Compare with DFT-optimized geometries (B3LYP/6-31G*) to distinguish experimental artifacts from intrinsic strain .
Q. What strategies mitigate aggregation-induced fluorescence quenching during fluorescence-based binding assays?
- Answer : Use detergent additives (e.g., 0.01% Tween-20) or co-solvents (DMSO ≤1%) to disrupt aggregates. Confirm via dynamic light scattering (DLS). Alternatively, employ time-resolved fluorescence or Förster resonance energy transfer (FRET) to bypass static quenching effects .
Q. How can computational modeling (e.g., molecular docking) guide SAR studies for the 4-phenylpiperazine substituent?
- Answer : Dock the compound into homology models of target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Focus on electrostatic interactions between the piperazine’s tertiary nitrogen and conserved aspartate residues. Compare binding poses with analogs lacking the 3-chlorophenyl group to prioritize synthetic targets .
Q. What analytical workflows resolve conflicting NMR and X-ray data regarding the conformation of the 2-oxoethyl linker?
- Answer : Perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria (e.g., chair-boat transitions in piperazine). Overlay X-ray-derived torsion angles with NMR NOESY correlations (e.g., between piperazine CH and pyridazinone protons) to validate dominant conformers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
